2-Bromo-3-chloro-4-fluoropyridine
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Overview
Description
2-Bromo-3-chloro-4-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the direct halogenation of pyridine derivatives using reagents such as bromine, chlorine, and fluorine sources under controlled conditions . For example, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These methods involve the use of specialized equipment to handle the reactive halogenating agents and ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-Bromo-3-chloro-4-fluoropyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-fluoropyridine involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms in the pyridine ring makes it an excellent candidate for substitution and coupling reactions. These reactions often proceed through the formation of reactive intermediates, such as carbocations or carbenes, which then undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the chlorine atom.
4-Bromo-2-chloro-3-fluoropyridine: Another halogenated pyridine with a different substitution pattern.
Uniqueness
2-Bromo-3-chloro-4-fluoropyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C5H2BrClFN |
---|---|
Molecular Weight |
210.43 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-5-4(7)3(8)1-2-9-5/h1-2H |
InChI Key |
IMXUDOOMCCEHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)Br |
Origin of Product |
United States |
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